

A Spectroscopic Comparison of Methyl 6-iodonicotinate and Its Precursors

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Compound of Interest

Compound Name: Methyl 6-iodonicotinate

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This guide provides an objective comparison of the spectroscopic properties of **Methyl 6-iodonicotinate** and its key precursors, 6-hydroxynicotinic acid and methyl nicotinate. The synthesis of **Methyl 6-iodonicotinate** often proceeds via the esterification of 6-hydroxynicotinic acid to methyl 6-hydroxynicotinate, followed by a conversion to methyl 6-aminonicotinate and a subsequent Sandmeyer reaction. This document presents a summary of the key spectroscopic data— ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry—in structured tables for straightforward comparison. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 6-iodonicotinate** and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product and intermediates.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	H-2	H-4	H-5	-OCH ₃	Other	Solvent
Methyl 6-iodonicotinate	~8.8	~8.2	~7.8	~3.9	-	CDCl ₃
6-Hydroxynicotinic Acid	8.08	8.08	6.60	-	-	D ₂ O[1]
Methyl Nicotinate	9.23	8.78	7.39	3.96	-	CDCl ₃ [2]
Methyl 6-aminonicotinate	8.62	7.89	6.42	3.82	4.75 (NH ₂)	DMSO-d ₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C-2	C-3	C-4	C-5	C-6	C=O	-OCH ₃	Solvent
Methyl 6-iodonicotinate	~152	~132	~145	~125	~110	~164	~53	Predicted
6-Hydroxynicotinic Acid	146.17	120.99	140.80	120.52	167.94	174.54	-	D ₂ O[1]
Methyl Nicotinate	153.2	126.8	137.1	123.5	150.8	165.7	52.4	CDCl ₃
Methyl 6-aminonicotinate	157.9	115.3	139.1	108.2	150.8	166.5	51.2	DMSO-d ₆

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	C=O Stretch	C=C, C=N Stretch	C-O Stretch	Other Key Peaks
Methyl 6-iodonicotinate	~1725	~1570, 1450	~1250	C-I stretch (~500-600)
6-Hydroxynicotinic Acid	1680-1710	1620, 1580	-	O-H stretch (broad, 2500-3300)
Methyl Nicotinate	1728	1591, 1576	1294, 1109	C-H (aromatic, ~3050)
Methyl 6-aminonicotinate	~1710	~1620, 1580	~1280	N-H stretch (~3400, 3300)

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M] ⁺ or [M+H] ⁺	Key Fragments
Methyl 6-iodonicotinate	C ₇ H ₆ INO ₂	263.03	263	232 ([M-OCH ₃] ⁺), 204 ([M-CO ₂ CH ₃] ⁺), 127 (I ⁺)
6-Hydroxynicotinic Acid	C ₆ H ₅ NO ₃	139.11	139	122 ([M-OH] ⁺), 94 ([M-COOH] ⁺) [3]
Methyl Nicotinate	C ₇ H ₇ NO ₂	137.14	137	106 ([M-OCH ₃] ⁺), 78 ([M-CO ₂ CH ₃] ⁺)
Methyl 6-aminonicotinate	C ₇ H ₈ N ₂ O ₂	152.15	152	121 ([M-OCH ₃] ⁺), 93 ([M-CO ₂ CH ₃] ⁺)

Experimental Protocols

The following are representative experimental protocols for the synthesis of **Methyl 6-iodonicotinate** and its precursors, as well as for the acquisition of spectroscopic data.

Synthesis of Methyl 6-hydroxynicotinate

6-Hydroxynicotinic acid is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The product, methyl 6-hydroxynicotinate, is then extracted with an organic solvent, dried, and the solvent is evaporated.

Synthesis of Methyl 6-aminonicotinate from Methyl 6-hydroxynicotinate

This conversion typically involves a multi-step process. First, the hydroxyl group is converted to a better leaving group, such as a chloro group, using a chlorinating agent like phosphorus oxychloride. The resulting methyl 6-chloronicotinate is then reacted with ammonia or an ammonia equivalent under pressure and heat to yield methyl 6-aminonicotinate.

Synthesis of Methyl 6-iodonicotinate via Sandmeyer Reaction

Methyl 6-aminonicotinate is dissolved in an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This is followed by the addition of a solution of potassium iodide. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product, **Methyl 6-iodonicotinate**, is then extracted, washed, dried, and purified.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
- Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

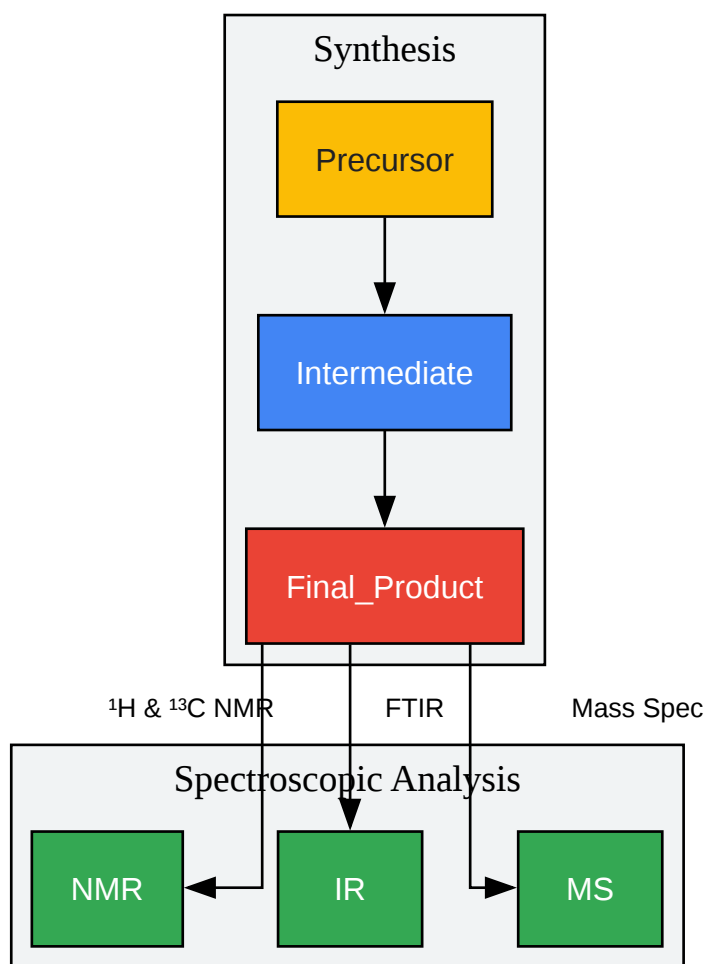
Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.



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Caption: Synthetic pathway to **Methyl 6-iodonicotinate**.



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Caption: General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [A Spectroscopic Comparison of Methyl 6-iodonicotinate and Its Precursors]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169652#spectroscopic-comparison-of-methyl-6-iodonicotinate-and-its-precursors]

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